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Compound of Interest

Compound Name: KU13

Cat. No.: B15560083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
KU-0060648, also known as KU13, is a potent and selective dual inhibitor of DNA-dependent

protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][2][3][4][5] As an ATP-

competitive inhibitor, it plays a crucial role in modulating cellular processes such as DNA

damage repair, cell growth, and survival.[1][6][7] Its ability to sensitize cancer cells to

chemotherapeutic agents makes it a valuable tool in cancer research and drug development.[1]

[6][7] These application notes provide detailed protocols for the preparation, storage, and use

of KU-0060648 in both in vitro and in vivo research settings.

Chemical Properties
Property Value Reference

CAS Number 881375-00-4 [1][2]

Molecular Formula C₃₃H₃₄N₄O₄S [1][2][3]

Molecular Weight 582.71 g/mol [1][2][3]

Mechanism of Action
KU-0060648 exerts its biological effects by targeting two key signaling pathways. It inhibits the

non-homologous end joining (NHEJ) pathway of DNA double-strand break repair by targeting
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DNA-PK.[7][8] Simultaneously, it inhibits the PI3K/Akt/mTOR signaling pathway, which is critical

for cell proliferation and survival.[4][9]
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Dual inhibition of DNA-PK and PI3K by KU-0060648.

Quantitative Data Summary
In Vitro Efficacy: IC₅₀ Values
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Target IC₅₀ (nM) Reference

DNA-PK 8.6 [2][4]

PI3Kα 4 [2][4]

PI3Kβ 0.5 [2][4]

PI3Kδ <0.1 [3][5]

PI3Kγ 590 [2]

Cellular Activity: IC₅₀ and GI₅₀ Values
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Cell Line Assay IC₅₀ / GI₅₀ (µM) Reference

MCF7
DNA-PK

autophosphorylation
0.019 [1][7][8][9]

SW620
DNA-PK

autophosphorylation
0.17 [1][7][8][9]

MCF7
PI3K-mediated AKT

phosphorylation
0.039 [1][7][8][9]

SW620
PI3K-mediated AKT

phosphorylation
>10 [7][8][9]

SW620
Growth Inhibition (5

days)
0.95 [4][9]

LoVo
Growth Inhibition (5

days)
0.21 [4][9]

MCF7
Growth Inhibition (5

days)
0.27 [4][9]

T47D
Growth Inhibition (5

days)
0.41 [4][9]

MDA-MB-231
Growth Inhibition (5

days)
1 [4][9]

HepG2
Proliferation (72

hours)
0.134 [4][9]

Solution Preparation and Storage
Solubility Data
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Solvent Solubility Notes Reference

DMSO
2-3 mg/mL (3.43-5.14

mM)

Use fresh, high-quality

DMSO as moisture

can reduce solubility.

[2]

0.1 N HCl (aq) Soluble [10]

Water Insoluble [2]

Ethanol Insoluble [2]

Protocol 1: Preparation of Stock Solution for In Vitro Use
This protocol details the preparation of a 10 mM stock solution in DMSO.

In Vitro Stock Solution Workflow
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Workflow for preparing KU-0060648 in vitro stock solution.

Materials:

KU-0060648 powder

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes

Water bath or incubator at 37°C
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Ultrasonic bath

Procedure:

Accurately weigh the desired amount of KU-0060648 powder.

Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular

Weight = 582.71 g/mol ).

Add the calculated volume of fresh DMSO to the KU-0060648 powder.

To aid dissolution, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic

bath for a short period.[1]

Visually confirm that the powder has completely dissolved, resulting in a clear solution.

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term

storage (up to 1 year).[2]

Protocol 2: Preparation of Working Solution for In Vivo
Use
This protocol provides a method for preparing a formulation suitable for intraperitoneal (i.p.)

injection.

Materials:

KU-0060648

DMSO

PEG300

Tween-80
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Saline (0.9% NaCl in sterile water)

Procedure:

Prepare a concentrated stock solution of KU-0060648 in DMSO (e.g., 2.8 mg/mL).[4]

For a 1 mL final working solution, take 100 µL of the 2.8 mg/mL DMSO stock solution.[4]

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[4]

Add 50 µL of Tween-80 and mix again until uniform.[4]

Add 450 µL of saline to bring the final volume to 1 mL.[4]

This formulation results in a clear solution with a KU-0060648 concentration of 0.28 mg/mL.

[4][11]

Note: It is recommended to prepare this working solution fresh on the day of use.[4] An

alternative formulation for oral gavage involves 30% Propylene glycol, 5% Tween 80, and

65% D5W, though this results in a suspension.[2] Another option for i.p. administration is to

formulate KU-0060648 in equimolar phosphoric acid, diluted with sterile saline to a final pH

of 5.[7]

Experimental Protocols
In Vitro Cell Growth Inhibition Assay (SRB Assay)
Objective: To determine the concentration of KU-0060648 that inhibits cell growth by 50%

(GI₅₀).

Procedure:

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

Treat the cells with a serial dilution of KU-0060648 (e.g., 0.1 to 10 µM) or vehicle control

(DMSO).

Incubate the plates for 5 days.[1]
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Fix the cells with trichloroacetic acid (TCA).

Stain the fixed cells with sulforhodamine B (SRB) dye.

Wash away the unbound dye and solubilize the protein-bound dye.

Measure the absorbance at 510 nm to determine cell density.

Calculate the GI₅₀ value by plotting the percentage of cell growth inhibition against the log of

the drug concentration.

Western Blotting for PI3K Pathway Inhibition
Objective: To assess the inhibitory effect of KU-0060648 on the PI3K/Akt/mTOR signaling

pathway.

Procedure:

Culture cells to 70-80% confluency.

Treat cells with various concentrations of KU-0060648 for a specified duration (e.g., 1-12

hours).[4][9]

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with primary antibodies against phosphorylated Akt (Ser473,

Thr308), phosphorylated mTOR, and their total protein counterparts.[4][9]

Incubate with the appropriate HRP-conjugated secondary antibodies.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Analyze the band intensities to determine the extent of pathway inhibition.
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Concluding Remarks
KU-0060648 is a critical research tool for investigating DNA repair and PI3K signaling

pathways. Adherence to these detailed protocols for solution preparation, storage, and

experimental use will ensure reproducible and reliable results. Researchers should always

consult the specific product datasheet for their batch of KU-0060648 and adhere to all

laboratory safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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